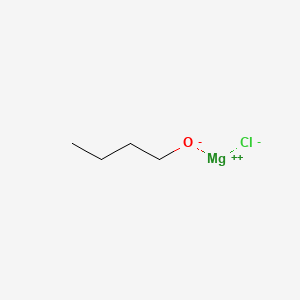
Butoxychloromagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxychloromagnesium is an organometallic compound with the molecular formula C4H9ClMgO. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butoxychloromagnesium can be synthesized through the reaction of butyl chloride with magnesium in the presence of an ether solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C4H9Cl+Mg→C4H9ClMg
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Butoxychloromagnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and butyl chloride.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Water: Hydrolyzes to form butanol and magnesium hydroxide.
Acids: Reacts with acids to produce butane and magnesium salts.
Halogens: Reacts with halogens to form corresponding butyl halides and magnesium halides.
Major Products Formed
The major products formed from reactions involving this compound include butanol, butane, and various magnesium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butoxychloromagnesium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems as a catalyst or reagent.
Medicine: Explored for its potential therapeutic applications, including drug synthesis and delivery.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of butoxychloromagnesium involves its ability to donate electrons and form covalent bonds with other molecules. This property makes it a valuable reagent in various chemical reactions, where it can act as a nucleophile or reducing agent. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to butoxychloromagnesium include:
Butylmagnesium chloride: Similar in structure but lacks the oxygen atom.
Butylmagnesium bromide: Similar but contains a bromine atom instead of chlorine.
Butylmagnesium iodide: Similar but contains an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of both chlorine and oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to other butylmagnesium compounds .
Properties
CAS No. |
53394-84-6 |
|---|---|
Molecular Formula |
C4H9ClMgO |
Molecular Weight |
132.87 g/mol |
IUPAC Name |
magnesium;butan-1-olate;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-2-3-4-5;;/h2-4H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
BSGVJBRWDNPHOR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[O-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















